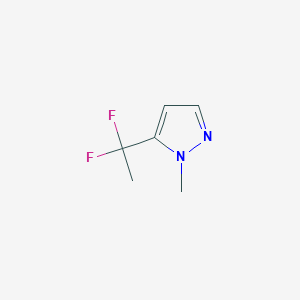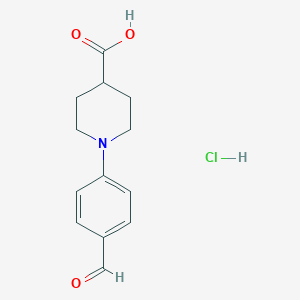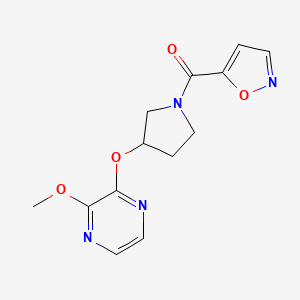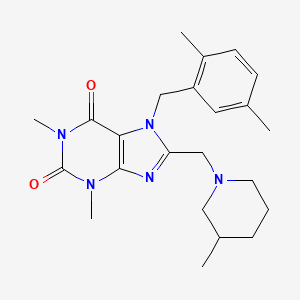![molecular formula C16H21NO6S B2945203 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396806-89-5](/img/structure/B2945203.png)
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 2,3-dihydrobenzo[b][1,4]dioxin ring could potentially be formed through a cyclization reaction, while the sulfonyl group might be introduced through a sulfonation reaction. The spirocyclic structure could be formed through a type of cyclization reaction known as a spirocyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the sulfonyl group would likely contribute to the compound’s polarity, while the dimethyl group would add some degree of hydrophobicity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group is typically quite stable but can undergo reactions under certain conditions. The 2,3-dihydrobenzo[b][1,4]dioxin ring might also participate in reactions, particularly if activated by the presence of other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of both polar (sulfonyl group, 2,3-dihydrobenzo[b][1,4]dioxin ring) and nonpolar (dimethyl group) regions could give it a range of solubility properties. Its melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Spirocyclic Compounds Synthesis
Spirocyclic compounds, which include structures similar to the one inquired, are significant in medicinal chemistry due to their complexity and bioactive potential. For example, studies have shown methodologies for synthesizing spiroketals, which are components of many natural products with biological activity. The synthesis involves bromination and dehydrobromination reactions, highlighting the potential for generating complex structures from simpler precursors (Lawson et al., 1993).
Oxidative Desulfurization
The removal of sulfur-containing compounds from fuels is crucial for environmental protection. Research on compounds similar to the one mentioned has contributed to developing oxidative desulfurization techniques, utilizing catalysts to oxidize sulfur compounds to sulfones under mild conditions. This process is essential for producing cleaner fuels (Lu et al., 2010).
Sulfamoyl Azides Chemistry
The study of sulfamoyl azides and their reactivity opens pathways to synthesizing various nitrogen-containing compounds. Such research is foundational for developing new pharmaceuticals and materials. The generation of sulfamoyl azides from secondary amines and their subsequent reactions to form triazoles is a noteworthy application (Culhane & Fokin, 2011).
Chemiluminescence Applications
The base-induced decomposition of sulfanyl-substituted bicyclic dioxetanes, closely related to the functional groups in the queried compound, has been studied for its chemiluminescence properties. These findings are significant for developing sensitive analytical methods and probes (Watanabe et al., 2010).
Proton Exchange Membranes
Sulfonic acid-containing polybenzoxazines, which share functional group characteristics with the compound of interest, have been synthesized for applications in fuel cells. These materials exhibit high proton conductivity and low methanol permeability, crucial for efficient and clean energy production (Yao et al., 2014).
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-15(2)22-10-16(11-23-15)8-17(9-16)24(18,19)12-3-4-13-14(7-12)21-6-5-20-13/h3-4,7H,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKXLZMZRCDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2945122.png)


![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2945128.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)


![5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2945136.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2945141.png)